molecular formula C11H10OS B13097623 Cyclopropyl2-thiomethylphenylketone

Cyclopropyl2-thiomethylphenylketone

Cat. No.: B13097623
M. Wt: 190.26 g/mol
InChI Key: VQPPNAVPFSLWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl2-thiomethylphenylketone is an organic compound with the molecular formula C11H12OS It is characterized by a cyclopropyl group attached to a thiomethylphenyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl2-thiomethylphenylketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiomethylphenyl ketone in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl2-thiomethylphenylketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropyl2-thiomethylphenylketone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of cyclopropyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the thiomethyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropyl2-thiomethylphenylketone can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C11H10OS/c12-11(8-5-6-8)10-4-2-1-3-9(10)7-13/h1-4,7-8H,5-6H2

InChI Key

VQPPNAVPFSLWDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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